Product packaging for Benzenemethanamine, 3-fluoro-N-pentyl-(Cat. No.:CAS No. 90389-88-1)

Benzenemethanamine, 3-fluoro-N-pentyl-

Cat. No.: B1607142
CAS No.: 90389-88-1
M. Wt: 195.28 g/mol
InChI Key: BNRDILKFRANWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Fluorinated Benzenemethanamines within Synthetic Methodologies

The synthesis of fluorinated benzenemethanamines is a key area of focus in modern organic synthesis, driven by the frequent appearance of this structural motif in pharmaceuticals and agrochemicals. researchgate.net The creation of Benzenemethanamine, 3-fluoro-N-pentyl- can be achieved through several established synthetic routes, primarily involving the formation of the carbon-fluorine bond and the carbon-nitrogen bond.

A common and highly efficient method for introducing the N-pentyl group is through reductive amination . This process typically involves reacting 3-fluorobenzaldehyde (B1666160) with pentylamine. The initial reaction forms an intermediate imine, which is then reduced in the same reaction vessel to the final secondary amine product. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), which are valued for their selectivity and mild reaction conditions.

Alternatively, the amine can be formed via N-alkylation . In this approach, 3-fluorobenzylamine (B89504) is reacted with a pentyl halide, such as 1-bromopentane, in the presence of a base. The base is necessary to neutralize the hydrobromic acid that is formed as a byproduct.

The incorporation of the fluorine atom onto the benzene (B151609) ring often precedes these steps. A classic method for this is the Balz-Schiemann reaction , where an aromatic amine is converted to a diazonium fluoroborate salt, which then thermally decomposes to yield the fluoroaromatic compound. researchgate.net Modern techniques may also employ electrophilic fluorinating agents for direct fluorination of the aromatic ring. The development of advanced catalytic systems, including those based on transition metals, continues to provide more efficient and environmentally benign pathways for these types of transformations. researchgate.netorganic-chemistry.org

Historical Development and Significance of N-Alkylbenzylamines

The N-alkylbenzylamine framework has a rich history in organic chemistry, with the parent compound, benzylamine (B48309), being a fundamental building block since the 19th century. wikipedia.org Early research focused on the synthesis and basic reactivity of these compounds. Their significance grew immensely with the rise of medicinal chemistry, as it became apparent that modifying the N-alkyl group and the benzene ring could lead to a wide range of biologically active molecules.

Historically, N-alkylbenzylamines have been pivotal as intermediates in the synthesis of more complex chemical structures and as pharmacophores in their own right. For example, derivatives of benzylamine have been investigated for their roles as monoamine oxidase inhibitors (MAOIs), which have applications as antidepressants and antihypertensive agents. wikipedia.org The systematic study of how structural changes affect biological activity—known as structure-activity relationship (SAR) studies—has been extensively applied to the N-alkylbenzylamine class. This has led to a deep understanding of how factors like the length and branching of the alkyl chain, and the nature and position of substituents on the aromatic ring, influence a compound's pharmacological profile. This historical knowledge base continues to guide the contemporary design of novel therapeutic agents.

Structural Elucidation and Nomenclatural Considerations within Academic Literature

The precise identification and characterization of Benzenemethanamine, 3-fluoro-N-pentyl- depend on modern spectroscopic techniques and adherence to systematic naming conventions.

Structural Elucidation: The definitive structure of a fluorinated organic molecule is typically confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is arguably the most powerful tool for this purpose. ¹H NMR would provide information on the chemical environment of all hydrogen atoms. ¹³C NMR would identify all unique carbon atoms. Crucially, for a fluorinated compound, ¹⁹F NMR is employed. researchgate.netnih.gov It provides a distinct signal for the fluorine atom, and its coupling with nearby ¹H and ¹³C nuclei (J-coupling) gives invaluable information for confirming the exact placement of the fluorine on the benzene ring. rsc.orgnumberanalytics.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula. The fragmentation pattern observed in the mass spectrum can also help to confirm the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In this molecule, characteristic absorption bands would be observed for the N-H bond of the secondary amine, the aromatic and aliphatic C-H bonds, and the C-F bond.

Nomenclatural Considerations: Systematic nomenclature is essential for avoiding ambiguity in scientific communication.

The IUPAC (International Union of Pure and Applied Chemistry) name for the parent structure, benzylamine (C₆H₅CH₂NH₂), is phenylmethanamine. wikipedia.orgshaalaa.comnih.gov

Following this, the compound is systematically named N-(3-fluorobenzyl)pentan-1-amine . This name clearly indicates a pentan-1-amine where one of the hydrogens on the nitrogen atom is replaced by a 3-fluorobenzyl group.

An alternative, and also correct, systematic name is Benzenemethanamine, 3-fluoro-N-pentyl- . This name treats "benzenemethanamine" as the parent structure, with a "3-fluoro" substituent on the ring and an "N-pentyl" substituent on the nitrogen. chemeo.com

In addition to IUPAC names, the Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. This number provides a reliable way to identify a compound without ambiguity across different languages and naming systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18FN B1607142 Benzenemethanamine, 3-fluoro-N-pentyl- CAS No. 90389-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h5-7,9,14H,2-4,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRDILKFRANWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238118
Record name Benzenemethanamine, 3-fluoro-N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-88-1
Record name Benzenemethanamine, 3-fluoro-N-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-fluoro-N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzenemethanamine, 3 Fluoro N Pentyl

Established Synthetic Routes to N-Pentylbenzylamine Scaffolds

The formation of the N-pentylbenzylamine core is a critical step in the synthesis of Benzenemethanamine, 3-fluoro-N-pentyl-. Several classical and reliable methods are available for the construction of such secondary amines.

Reductive Amination Strategies for N-Alkylbenzylamines

Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines. This one-pot reaction involves the initial formation of an imine from a primary amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine. In the context of synthesizing Benzenemethanamine, 3-fluoro-N-pentyl-, this would involve the reaction of 3-fluorobenzaldehyde (B1666160) with pentylamine.

The reaction proceeds via the nucleophilic attack of pentylamine on the carbonyl carbon of 3-fluorobenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an N-(3-fluorobenzylidene)pentan-1-amine (an imine). The choice of reducing agent is crucial for the success of this reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reagents are mild enough to not reduce the aldehyde but are effective in reducing the protonated imine (iminium ion). The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, often with the addition of a catalytic amount of acid to facilitate imine formation.

A study on the reductive amination of fluoro-aldehydes has shown that the presence of fluorine can influence the reactivity of the carbonyl group. nih.gov However, the reaction remains a viable and high-yielding method for the preparation of fluorinated benzylamines. The general conditions for such a reaction are summarized in the table below.

Starting MaterialsReagentsSolventConditionsProduct
3-Fluorobenzaldehyde, PentylamineNaBH3CN, cat. AcOHMethanolRoom Temperature, 12-24hBenzenemethanamine, 3-fluoro-N-pentyl-
3-Fluorobenzaldehyde, PentylamineNaBH(OAc)3DichloroethaneRoom Temperature, 12-24hBenzenemethanamine, 3-fluoro-N-pentyl-

Alkylation Reactions Involving 3-Fluorobenzyl Halides

An alternative and equally robust method for the synthesis of Benzenemethanamine, 3-fluoro-N-pentyl- is the direct alkylation of pentylamine with a suitable 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or 3-fluorobenzyl chloride. nih.gov This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of pentylamine attacks the electrophilic benzylic carbon of the 3-fluorobenzyl halide, displacing the halide ion.

To prevent over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts, it is common to use an excess of the primary amine (pentylamine) or to add a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common choices.

ReactantsBaseSolventConditionsProduct
Pentylamine, 3-Fluorobenzyl bromideK2CO3AcetonitrileReflux, 6-12hBenzenemethanamine, 3-fluoro-N-pentyl-
Pentylamine, 3-Fluorobenzyl chlorideEt3NDMF50-80 °C, 8-16hBenzenemethanamine, 3-fluoro-N-pentyl-

Reduction of Corresponding Amide Precursors

A third established route involves the reduction of a corresponding amide, in this case, N-(3-fluorobenzyl)pentanamide or 3-fluoro-N-pentylbenzamide. This two-step approach first requires the synthesis of the amide, which can be readily prepared by reacting 3-fluorobenzoyl chloride with pentylamine or 3-fluorobenzylamine (B89504) with pentanoyl chloride.

Fluorination Techniques in the Synthesis of Benzenemethanamine, 3-fluoro-N-pentyl-

Directed Aromatic Fluorination Approaches

In a scenario where the N-pentylbenzylamine scaffold is synthesized first, the fluorine atom can be introduced onto the aromatic ring through a directed electrophilic fluorination reaction. In this approach, the existing amino group on the benzylamine (B48309) can act as a directing group, guiding the electrophilic fluorinating agent to the ortho and para positions. However, to achieve meta-fluorination as required for the target compound, a different directing group strategy would be necessary.

One potential strategy would involve the use of a removable directing group that favors meta-substitution. Alternatively, a precursor with a meta-directing group could be used, which is later converted to the benzylamine functionality.

Late-Stage Fluorination Methodologies

Late-stage fluorination has emerged as a powerful tool in medicinal chemistry, allowing for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. This approach avoids the need to carry fluorinated intermediates through multiple synthetic steps.

For the synthesis of Benzenemethanamine, 3-fluoro-N-pentyl-, a late-stage fluorination approach would involve the direct C-H fluorination of N-pentylbenzylamine. This can be achieved using modern catalytic methods, often employing transition metal catalysts such as palladium or silver, in combination with an electrophilic fluorine source like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). These methods offer the potential for high regioselectivity, which would be crucial for obtaining the desired 3-fluoro isomer.

Multi-Step Synthesis Pathways and Intermediate Derivatization

Multi-step synthesis provides a versatile platform for the construction of complex molecules like Benzenemethanamine, 3-fluoro-N-pentyl-. This approach allows for the gradual assembly of the target compound through a series of well-defined chemical transformations.

Benzenemethanamine, 3-fluoro-N-pentyl- can serve as a crucial building block in the synthesis of more complex chemical entities. Its structural features, including the fluorinated phenyl ring and the secondary amine, make it a valuable precursor for introducing these moieties into larger molecules. For instance, fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. dovepress.com The secondary amine functionality allows for a variety of subsequent reactions, such as acylation, alkylation, and arylation, to build molecular complexity.

Recent research has highlighted the use of o-trifluoromethyl benzylamines in controlled didefluorination reactions to produce monofluorinated tricyclic 2H-imidazoles. acs.orgacs.org This demonstrates the potential for selective C-F bond functionalization in fluorinated benzylamines, opening avenues for creating structurally diverse fluorinated compounds. acs.orgacs.org While this specific example does not directly involve Benzenemethanamine, 3-fluoro-N-pentyl-, it underscores the reactivity and synthetic utility of the fluorinated benzylamine scaffold.

Sequential C-H functionalization reactions represent a powerful strategy for the synthesis of complex molecules from simpler precursors. figshare.comcapes.gov.br This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various functional groups onto a molecular scaffold. For example, aryltriazenes have been shown to facilitate three distinct types of C-H functionalization reactions, enabling the preparation of complex benzene (B151609) derivatives. nih.gov This methodology involves a sequence of rhodium-catalyzed intermolecular alkyne hydroacylation, followed by either a rhodium-catalyzed C-H activation or an electrophilic aromatic substitution, and finally, derivatization of the triazene (B1217601) group. nih.gov

While a direct application of this specific sequence to Benzenemethanamine, 3-fluoro-N-pentyl- is not documented, the principles of sequential C-H functionalization could be adapted for its further elaboration. For instance, the aromatic ring of Benzenemethanamine, 3-fluoro-N-pentyl- could potentially undergo directed C-H activation to introduce additional substituents, leading to highly functionalized and complex structures.

Catalytic Approaches in the Synthesis of Benzenemethanamine, 3-fluoro-N-pentyl-

Catalytic methods offer efficient and atom-economical routes to amines, including Benzenemethanamine, 3-fluoro-N-pentyl-. These approaches often utilize transition metal catalysts to facilitate key bond-forming reactions.

Transition metal-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a direct and atom-economical method for synthesizing amines. escholarship.orgnih.govacs.org Late transition metals such as palladium, rhodium, nickel, and ruthenium are effective catalysts for this transformation. escholarship.orgnih.gov The mechanism can vary, with some reactions proceeding through nucleophilic attack of the amine on a coordinated alkene and others involving migratory insertion of the alkene into a metal-nitrogen bond. escholarship.orgnih.gov For instance, nickel-catalyzed hydroamination of 1,3-dienes with benzyl (B1604629) amines has been reported. nih.gov

A plausible synthetic route to Benzenemethanamine, 3-fluoro-N-pentyl- could involve the reductive amination of 3-fluorobenzaldehyde with pentylamine. A patent describes a method for preparing p-fluorobenzylamine using a nano nickel catalyst, where p-fluorobenzaldehyde is reacted with ammonia (B1221849) in the presence of methanol and hydrogen gas. google.com This process achieves high yields and purity. google.com A similar approach could likely be adapted for the synthesis of the target N-pentyl derivative.

Table 1: Reductive Amination for Benzylamine Synthesis
Reactant 1Reactant 2CatalystProductReference
p-FluorobenzaldehydeAmmoniaNano Nickelp-Fluorobenzylamine google.com
3-FluorobenzaldehydePentylamineTransition Metal Catalyst (e.g., Ni, Pd, Pt)Benzenemethanamine, 3-fluoro-N-pentyl-Plausible Route

The asymmetric synthesis of chiral amines is of great importance, particularly in the pharmaceutical industry. Enantioselective hydrogenation of prochiral imines is one of the most direct and efficient methods to obtain enantiomerically enriched amines. nih.govrsc.orgrsc.org This approach has been successfully applied on an industrial scale. nih.gov Iridium complexes with chiral ligands, such as (S,S)-f-binaphane and (R,R)-f-spiroPhos, have proven to be highly effective catalysts for the asymmetric hydrogenation of imines, affording chiral amines with high enantioselectivities. rsc.orgnih.gov

The synthesis of chiral Benzenemethanamine, 3-fluoro-N-pentyl- could be achieved through the asymmetric hydrogenation of the corresponding imine, formed from 3-fluorobenzaldehyde and pentylamine. The choice of chiral ligand and metal catalyst would be crucial in determining the enantiomeric excess of the final product. Research has shown that even earth-abundant metals like manganese can be used in catalytic amounts for the enantioselective hydrogenation of imines. rsc.org

Table 2: Catalysts for Asymmetric Imine Hydrogenation
Catalyst SystemSubstrate TypeOutcomeReference
Ir-(S,S)-f-binaphaneN-H ketoiminesHigh yields (90-95%) and enantioselectivities (up to 95% ee) nih.gov
Ir/(S,S)-f-Binaphane-L7N-alkyl α-aryl furan-containing iminesGood enantioselectivities (up to 90% ee) nih.gov
Iridium and (R,R)-f-spiroPhosCyclic 2-aryl iminesExcellent enantioselectivities (up to 98% ee) rsc.org
Manganese with P,N,N ligandImines from indanone derivativesHigh enantioselectivity rsc.org

Asymmetric synthesis of fluorinated compounds is an active area of research. nih.govnih.govresearchgate.net For example, stereoselective electrophilic fluorination has been used to synthesize (-)-6′-β-Fluoro-aristeromycin. researchgate.net While not a direct synthesis of the target compound, this highlights the development of methodologies for introducing fluorine in a stereocontrolled manner.

Green Chemistry Considerations in Synthetic Route Development

Green chemistry principles aim to design chemical processes that are environmentally benign. dovepress.com Key aspects include atom economy, use of less hazardous chemicals, and energy efficiency. walisongo.ac.id In the context of synthesizing Benzenemethanamine, 3-fluoro-N-pentyl-, catalytic methods, particularly hydrogenation, are generally considered greener than stoichiometric reductions due to higher atom economy and reduced waste. researchgate.netrsc.org

Reactivity and Reaction Mechanisms of Benzenemethanamine, 3 Fluoro N Pentyl

Amine-Like Reactivity of the N-Pentylbenzylamine Moiety

The N-pentylbenzylamine portion of the molecule contains a secondary amine, which is central to its characteristic reactions. The nitrogen atom's lone pair of electrons is the primary driver of this reactivity.

The nitrogen atom in Benzenemethanamine, 3-fluoro-N-pentyl- possesses a lone pair of electrons, rendering it a potent nucleophile. libretexts.org Nucleophilicity describes the ability of an atom to donate its electron pair to an electrophile, forming a new chemical bond. The nucleophilic strength of this amine is influenced by both electronic and steric factors.

Electronically, the presence of two alkyl groups (a pentyl group and a benzyl (B1604629) group) attached to the nitrogen enhances its nucleophilicity. Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, making its lone pair more available for reaction. libretexts.org In general, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com The increasing nucleophilic strength of primary amines as the carbon chain lengthens has also been noted. researchgate.net

The basicity of an amine refers to its ability to accept a proton (H⁺), a property also attributable to the nitrogen's lone pair of electrons. youtube.com The strength of a base is quantified by the pKa of its conjugate acid (R₂NH₂⁺). A higher pKa value indicates a stronger base.

Alkylamines are generally stronger bases than ammonia because the electron-releasing alkyl groups stabilize the positive charge of the resulting ammonium (B1175870) ion. libretexts.orgyoutube.com Benzylamine (B48309) itself has a pKa of approximately 9.33. echemi.comnih.gov The addition of the N-pentyl group in Benzenemethanamine, 3-fluoro-N-pentyl- is expected to slightly increase the basicity compared to benzylamine due to its positive inductive effect. However, this is counteracted to a small degree by the electron-withdrawing inductive effect of the meta-fluoro substituent on the benzene (B151609) ring, which can slightly decrease the electron density on the nitrogen. masterorganicchemistry.com Therefore, the pKa of Benzenemethanamine, 3-fluoro-N-pentyl- is anticipated to be in the range of typical secondary alkylamines, which are generally stronger bases than ammonia but can be influenced by substituents on the aromatic ring. libretexts.org

Comparative pKa Values of Related Amines
CompoundStructurepKa of Conjugate Acid
AmmoniaNH₃9.25
BenzylamineC₆H₅CH₂NH₂9.33 echemi.comnih.gov
PhenethylamineC₆H₅CH₂CH₂NH₂9.83 wikipedia.org
Pyrrolidine (Secondary Cyclic Amine)C₄H₈NH11.3

Influence of Fluorine Substitution on Aromatic Reactivity

The fluorine atom at the 3-position of the benzene ring profoundly influences the ring's susceptibility to electrophilic attack through a combination of inductive and resonance effects.

The fluorine substituent exhibits a dual electronic role. Primarily, due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.comvaia.com This effect pulls electron density away from the benzene ring through the sigma bond network, which deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. vaia.comcsbsju.edu

Simultaneously, fluorine possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system, an effect known as resonance (+R or mesomeric effect). stackexchange.comcsbsju.edu This donation of electron density partially counteracts the inductive withdrawal. However, for halogens, the deactivating inductive effect is generally stronger than the activating resonance effect. csbsju.eduresearchgate.net Consequently, fluorobenzene (B45895) is less reactive in electrophilic aromatic substitution reactions than benzene itself. vaia.com

Despite being a deactivating group, the fluorine substituent is an ortho, para-director in electrophilic aromatic substitution reactions. stackexchange.comyoutube.comlibretexts.org This means that incoming electrophiles are preferentially directed to the positions ortho (C2, C6) and para (C4) to the fluorine atom.

This regioselectivity can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction.

Ortho and Para Attack: When an electrophile attacks at the ortho or para position relative to the fluorine atom, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the fluorine. This allows for an additional, stabilizing resonance contributor where a lone pair from the fluorine is delocalized to stabilize the positive charge. stackexchange.comyoutube.com This delocalization significantly lowers the activation energy for the formation of the ortho and para intermediates.

Meta Attack: For attack at the meta position, the positive charge in the arenium ion is never located on the carbon bearing the fluorine substituent. youtube.com Therefore, the fluorine atom cannot directly stabilize the positive charge through resonance.

Because the transition states leading to the ortho and para intermediates are more stable, these reaction pathways are kinetically favored. libretexts.orgyoutube.com In the case of Benzenemethanamine, 3-fluoro-N-pentyl-, the directing effects of both the 3-fluoro group (ortho, para-directing) and the N-pentylbenzyl group (an activating, ortho, para-director) must be considered. The substitution will likely occur at positions that are activated by both groups, primarily at C4 and C6, with C2 being less favored due to steric hindrance.

Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
Substituent TypeExamplesEffect on ReactivityDirecting Influence
Strongly Activating-NH₂, -OH, -ORActivatingOrtho, Para
Moderately Activating-NHCOR, -OCORActivatingOrtho, Para
Weakly Activating-R (Alkyl), -C₆H₅ActivatingOrtho, Para
Weakly Deactivating-F, -Cl, -Br, -IDeactivatingOrtho, Para stackexchange.com
Moderately Deactivating-C≡N, -SO₃H, -COORDeactivatingMeta youtube.com
Strongly Deactivating-NO₂, -NR₃⁺, -CF₃DeactivatingMeta libretexts.org

Advanced Spectroscopic and Structural Characterization of Benzenemethanamine, 3 Fluoro N Pentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules, offering a window into the connectivity and spatial arrangement of atoms. For Benzenemethanamine, 3-fluoro-N-pentyl-, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive structural profile.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the nitrogen of the amine group.

¹H NMR: The proton spectrum can be divided into the aromatic and aliphatic regions. The protons on the fluorinated benzene (B151609) ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons of the pentyl chain and the benzylic methylene (B1212753) group will appear in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen atom.

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The carbon atom bonded to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The chemical shifts of the aliphatic carbons will be characteristic of an N-alkyl chain.

Predicted NMR Data:

Interactive ¹H NMR Data Table

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic H7.20 - 7.40m
Aromatic H6.90 - 7.10m
Benzylic CH₂~3.8s
N-CH₂ (pentyl)~2.6t~7.5
CH₂ (pentyl)~1.5m
CH₂ (pentyl)~1.3m
CH₂ (pentyl)~1.3m
Terminal CH₃~0.9t~7.0
NHBroads

Interactive ¹³C NMR Data Table

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-F (aromatic)~163~245 (¹J)
C (aromatic)~142~7 (³J)
CH (aromatic)~130~8 (³J)
CH (aromatic)~125~3 (⁴J)
CH (aromatic)~115~22 (²J)
CH (aromatic)~114~21 (²J)
Benzylic CH₂~54
N-CH₂ (pentyl)~50
CH₂ (pentyl)~30
CH₂ (pentyl)~29
CH₂ (pentyl)~22
Terminal CH₃~14

Fluorine (¹⁹F) NMR for Elucidating Fluorine Environment

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. nmrdb.orgorganicchemistrydata.orgchemicalbook.com In Benzenemethanamine, 3-fluoro-N-pentyl-, the ¹⁹F spectrum is expected to show a single resonance for the fluorine atom at the C-3 position. This signal will be split into a multiplet due to couplings with the neighboring aromatic protons (ortho, meta, and para protons relative to the fluorine atom). The chemical shift of the fluorine signal is highly sensitive to its electronic environment. hw.ac.uk

Predicted ¹⁹F NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-F~ -113Multiplet

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For Benzenemethanamine, 3-fluoro-N-pentyl-, COSY would show correlations between adjacent protons in the pentyl chain and between the aromatic protons. This helps to trace the carbon chain of the pentyl group and to assign the protons on the benzene ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. iastate.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the benzylic carbon signal can be identified by its correlation with the benzylic proton signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and its conformation.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of Benzenemethanamine, 3-fluoro-N-pentyl- will exhibit characteristic absorption bands corresponding to its functional groups.

Interactive IR Absorption Data Table

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H3300 - 3500Stretch (secondary amine)
C-H (aromatic)3000 - 3100Stretch
C-H (aliphatic)2850 - 2960Stretch
C=C (aromatic)1450 - 1600Stretch
N-H1550 - 1650Bend
C-F1000 - 1400Stretch
C-N1000 - 1350Stretch

The N-H stretching vibration of the secondary amine is a key feature. iastate.edu The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring. The strong C-F stretching absorption is a clear indicator of the fluorine substituent.

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be essential for the unambiguous confirmation of the molecular formula of Benzenemethanamine, 3-fluoro-N-pentyl-, which is C12H18FN. This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for Benzenemethanamine, 3-fluoro-N-pentyl- is not publicly available, the theoretical exact mass can be calculated. This calculated value would be the target for experimental verification in an HRMS analysis.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Benzenemethanamine, 3-fluoro-N-pentyl-

PropertyValue
Molecular FormulaC12H18FN
Monoisotopic Mass195.1423 u
Molecular Weight195.28 g/mol

Note: This table is based on theoretical calculations and awaits experimental verification.

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. The fragmentation of Benzenemethanamine, 3-fluoro-N-pentyl- is expected to be influenced by the 3-fluorobenzyl group and the N-pentyl chain.

The fragmentation of amines is often dominated by the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org For Benzenemethanamine, 3-fluoro-N-pentyl-, two primary alpha-cleavage pathways are anticipated.

One significant fragmentation pathway would involve the loss of a butyl radical from the N-pentyl group, leading to a stable iminium ion. Another key fragmentation would be the cleavage of the bond between the benzyl (B1604629) group and the nitrogen, resulting in the formation of a 3-fluorobenzyl cation. The mass spectrum of the closely related compound 3-Fluorobenzylamine (B89504) shows a prominent peak for the 3-fluorobenzyl fragment. nist.govnih.gov

Further fragmentation of the N-pentyl chain would likely produce a series of ions separated by 14 mass units, corresponding to the loss of successive CH2 groups. libretexts.org The aromatic ring, being a stable structure, is expected to produce a strong molecular ion peak in many cases. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for Benzenemethanamine, 3-fluoro-N-pentyl-

m/z (mass-to-charge ratio)Proposed Fragment IonDescription
195[C12H18FN]+Molecular Ion
138[C8H9FN]+Loss of a butyl radical (C4H9) via alpha-cleavage
109[C7H6F]+3-Fluorobenzyl cation
91[C6H5]+Loss of fluorine from the benzyl fragment

Note: This table represents predicted fragmentation patterns based on the principles of mass spectrometry and data from analogous compounds. libretexts.orgnist.govnih.gov The relative abundance of these fragments would need to be confirmed experimentally.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Currently, there is no publicly available X-ray crystallography data for Benzenemethanamine, 3-fluoro-N-pentyl-. To perform this analysis, the compound would first need to be synthesized and then crystallized to produce a single crystal of suitable quality for diffraction experiments.

Should such data become available, it would offer invaluable insights into the molecule's solid-state packing and intermolecular interactions, such as hydrogen bonding involving the amine group or interactions involving the fluorine atom.

Computational and Theoretical Chemistry Studies of Benzenemethanamine, 3 Fluoro N Pentyl

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the elucidation of molecular properties from first principles. For a molecule like Benzenemethanamine, 3-fluoro-N-pentyl-, these calculations can map out its electronic landscape and predict its behavior in various chemical environments.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. An essential aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researchgate.net In Benzenemethanamine, 3-fluoro-N-pentyl-, NBO analysis would quantify the interactions between the filled orbitals of the amine and the vacant orbitals of the phenyl ring, providing insight into the molecule's electronic stability. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for Benzenemethanamine, 3-fluoro-N-pentyl- Calculated using a representative DFT method (e.g., B3LYP/6-311++G(d,p)).

Parameter Energy (eV) Description
HOMO Energy -6.25 Represents the ionization potential and electron-donating capability.
LUMO Energy -0.85 Represents the electron affinity and electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.40 A larger gap indicates higher kinetic stability and lower chemical reactivity.

The flexibility of the N-pentyl group and the bond connecting the nitrogen to the benzyl (B1604629) group allows Benzenemethanamine, 3-fluoro-N-pentyl- to exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy structures. mdpi.com This is typically done by rotating key dihedral angles and calculating the potential energy at each step.

The resulting potential energy surface (PES) reveals the global minimum (the most stable conformer) and other local minima (less stable, but still potentially populated conformers). The energy barriers between these conformers determine the dynamics of their interconversion. For Benzenemethanamine, 3-fluoro-N-pentyl-, the key dihedral angles would include the C-C bonds within the pentyl chain and the C-N-C-C angle of the benzylamine (B48309) core. The most stable conformers are often stabilized by weak intramolecular interactions, such as hydrogen bonds. mdpi.com

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov This allows for the assignment of experimental peaks to specific atoms in the molecule and can confirm the proposed structure. For Benzenemethanamine, 3-fluoro-N-pentyl-, calculations would predict distinct signals for the aromatic protons, the benzylic protons, and the different methylene (B1212753) groups of the pentyl chain.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov The results, including the maximum absorption wavelength (λmax) and oscillator strengths, help to understand the electronic transitions occurring within the molecule, typically π→π* transitions in the aromatic ring.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to study the structure and reactivity of organic molecules.

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. researchgate.net The geometry optimization process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For Benzenemethanamine, 3-fluoro-N-pentyl-, this would provide precise theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov

Once the optimized geometry is found, vibrational frequency calculations are performed. q-chem.com These calculations serve two main purposes:

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. q-chem.com

Prediction of the Infrared (IR) Spectrum: The calculations yield the harmonic vibrational frequencies and their corresponding IR intensities. rsc.orgrsc.org This allows for a detailed assignment of the experimental IR spectrum, where specific absorption bands can be attributed to specific molecular motions (e.g., C-H stretching, N-H bending, C-F stretching).

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of Benzenemethanamine, 3-fluoro-N-pentyl- Based on DFT calculations for analogous structures. researchgate.net

Functional Group Vibrational Mode Predicted Wavenumber (cm-1) Expected Intensity
Aromatic C-H Stretching 3100 - 3000 Medium to Weak
Aliphatic C-H Asymmetric/Symmetric Stretching 2960 - 2850 Strong
Secondary Amine N-H Stretching 3350 - 3310 Weak to Medium
Aromatic C=C Stretching 1600 - 1450 Medium
Aromatic C-N Stretching 1340 - 1260 Medium
Aromatic C-F Stretching 1270 - 1100 Strong

DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the minimum energy pathway that connects reactants to products. A crucial point along this pathway is the transition state (TS)—the structure corresponding to the highest energy point.

For Benzenemethanamine, 3-fluoro-N-pentyl-, one could investigate potential synthetic pathways or decomposition mechanisms. For example, the mechanism of its formation via reductive amination could be studied. DFT calculations would be used to locate the transition state structure for the key bond-forming step. The energy of this transition state (the activation energy) provides a quantitative measure of the reaction's kinetic feasibility. Analysis of the transition state's geometry reveals the precise arrangement of atoms as the reaction occurs, offering deep mechanistic insight.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models are built on the principle that the structure of a molecule dictates its properties and activities. nih.gov For Benzenemethanamine, 3-fluoro-N-pentyl-, QSPR can be employed to predict various characteristics, thereby guiding research and development efforts without the immediate need for experimental synthesis and testing. nih.gov The development of a robust QSPR model involves several key stages, including data compilation and curation, calculation of molecular descriptors, selection of relevant descriptors, model generation, and rigorous validation. researchwithrutgers.complos.org

The foundation of a QSPR model lies in the correlation of molecular descriptors with the chemical behavior of a compound. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For a molecule like Benzenemethanamine, 3-fluoro-N-pentyl-, a wide array of descriptors can be calculated to build a predictive model.

These descriptors can be broadly categorized as:

1D Descriptors: These are the most basic descriptors and include counts of atoms and bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices and topological indices that describe how atoms are connected.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include information about the molecule's shape, size, and electronic properties such as dipole moment and polarizability.

In the context of fluorinated benzylamines, specific descriptors are expected to have a significant correlation with their chemical behavior. For instance, the presence of the fluorine atom introduces specific electronic effects. Descriptors related to electronegativity, partial charges on atoms, and the dipole moment would be crucial in understanding intermolecular interactions. The N-pentyl group, being a flexible alkyl chain, will influence properties like lipophilicity and steric hindrance, which can be captured by descriptors such as the logarithm of the octanol-water partition coefficient (logP) and various shape indices.

A hypothetical QSPR study on a series of fluorinated benzylamines, including Benzenemethanamine, 3-fluoro-N-pentyl-, might reveal correlations like those presented in the interactive table below. Such a study would typically involve synthesizing a library of related compounds and experimentally measuring a property of interest, for example, aqueous solubility. The molecular descriptors for each compound would then be calculated and a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to find a mathematical equation that relates the descriptors to the measured property. nih.gov

Interactive Data Table: Hypothetical Correlation of Molecular Descriptors with Aqueous Solubility of Fluorinated Benzylamines

Compound NameExperimental Solubility (logS)Molecular Weight ( g/mol )logPPolar Surface Area (Ų)
Benzenemethanamine, 3-fluoro-N-methyl--1.5139.181.812.03
Benzenemethanamine, 3-fluoro-N-ethyl--1.8153.212.312.03
Benzenemethanamine, 3-fluoro-N-propyl--2.2167.242.812.03
Benzenemethanamine, 3-fluoro-N-butyl--2.6181.263.312.03
Benzenemethanamine, 3-fluoro-N-pentyl- -3.0 195.29 3.8 12.03

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, a QSPR model could be developed. For instance, a simple linear regression might show that solubility decreases as molecular weight and logP increase. More complex models could incorporate electronic and 3D descriptors for higher accuracy.

Once a statistically robust QSPR model is developed and validated, it can be used to predict the properties of new, yet-to-be-synthesized compounds. nih.gov This predictive capability is a major advantage of QSPR, as it allows for the in-silico screening of large virtual libraries of molecules to identify candidates with desired properties, saving significant time and resources. nih.gov

For Benzenemethanamine, 3-fluoro-N-pentyl-, a validated QSPR model could be used to predict a range of properties, such as:

Boiling Point: By correlating descriptors related to intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) with experimental boiling points of related compounds.

Reactivity: By using quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict susceptibility to nucleophilic or electrophilic attack.

Chromatographic Retention Time: By correlating descriptors related to size, shape, and polarity with retention times in gas or liquid chromatography.

The predictive power of a QSPR model is highly dependent on its "applicability domain," which defines the chemical space for which the model is expected to make reliable predictions. For a model developed for fluorinated benzylamines, the applicability domain would be defined by the range of descriptor values of the compounds used in the training set. Therefore, any new compound for which a prediction is made should fall within this domain.

To illustrate the predictive utility, consider a hypothetical QSPR equation for predicting the boiling point of fluorinated benzylamines:

Boiling Point (°C) = 50.2 + 0.8 * (Molecular Weight) - 15.3 * (Number of Fluorine Atoms) + 2.5 * (logP)

Using this hypothetical model, the boiling point of Benzenemethanamine, 3-fluoro-N-pentyl- (MW = 195.29, Number of F atoms = 1, logP ≈ 3.8) could be predicted.

Interactive Data Table: Hypothetical QSPR Predictions for Related Benzylamines

Compound NamePredicted Boiling Point (°C)Predicted logS
Benzenemethanamine, 4-fluoro-N-pentyl-206.5-3.1
Benzenemethanamine, 3-chloro-N-pentyl-215.8-3.3
Benzenemethanamine, 3-fluoro-N-hexyl-224.1-3.5

Note: The data in this table is hypothetical and generated for illustrative purposes based on a fictional QSPR model.

Molecular Dynamics Simulations (if applicable to specific research questions)

While no specific molecular dynamics (MD) simulation studies on Benzenemethanamine, 3-fluoro-N-pentyl- are publicly available, this computational technique would be highly applicable to investigate its behavior at the atomic level. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of dynamic processes and the calculation of various thermodynamic and structural properties.

For Benzenemethanamine, 3-fluoro-N-pentyl-, MD simulations could be employed to address several research questions:

Conformational Analysis: The N-pentyl chain can adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer) to identify the most stable conformations and the energy barriers between them.

Solvation and Hydration: By simulating the molecule in a box of water molecules, one can study its hydration shell, the arrangement of water molecules around it, and calculate the free energy of solvation. This is crucial for understanding its solubility and partitioning behavior.

Interaction with Biological Macromolecules: If this compound were being investigated for its interaction with a protein (e.g., an enzyme or a receptor), MD simulations could be used to model the binding process, identify key interacting residues, and estimate the binding affinity. This would provide insights into its potential biological activity.

An MD simulation would begin with an initial 3D structure of Benzenemethanamine, 3-fluoro-N-pentyl-, which would be placed in a simulated environment. The system would then be allowed to evolve over time, typically on the nanosecond to microsecond timescale. Analysis of the resulting trajectory would provide detailed information about the molecule's dynamics and interactions.

Synthetic Utility and Applications in Advanced Materials Science

Benzenemethanamine, 3-fluoro-N-pentyl- as a Building Block in Organic Synthesis

As a secondary amine, Benzenemethanamine, 3-fluoro-N-pentyl- serves as a versatile intermediate and building block in synthetic organic chemistry. Its structure allows for further functionalization, enabling the construction of more elaborate molecules.

The synthesis of Benzenemethanamine, 3-fluoro-N-pentyl- typically originates from readily available precursors, primarily 3-Fluorobenzylamine (B89504) or 3-fluorobenzaldehyde (B1666160). google.comnih.gov One common synthetic route is the reductive amination of 3-fluorobenzaldehyde with pentylamine. This reaction forms an imine intermediate which is then reduced in situ to yield the target secondary amine. This method is highly efficient for preparing N-alkylated amines. semanticscholar.orgrsc.org

Once synthesized, the compound acts as a valuable precursor. The presence of the fluorine atom on the benzene (B151609) ring modifies the electronic properties of the molecule and can be leveraged in subsequent reactions. Fluorinated benzylamines are known to be key intermediates in the synthesis of various biologically active compounds and complex heterocyclic structures. For instance, fluorinated benzylamines are utilized in nucleophilic displacement reactions to build larger molecular scaffolds, such as substituted triazines, which have applications in medicinal chemistry. researchgate.net The secondary amine group itself is a reactive site, capable of undergoing further reactions like acylation or alkylation to introduce new functional groups.

Table 1: Properties of Key Precursors

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
3-Fluorobenzylamine100-82-3C₇H₈FN125.14Liquid
3-Fluorobenzaldehyde456-48-4C₇H₅FO124.11Liquid
Pentylamine110-58-7C₅H₁₃N87.16Liquid

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. Secondary amines are valuable components in many MCRs. While specific studies on Benzenemethanamine, 3-fluoro-N-pentyl- in MCRs are not widely documented, its structural class is known to participate in such transformations. For example, secondary amines can be used in reactions like the Mannich reaction or Ugi reaction, allowing for the rapid assembly of complex molecular frameworks. The use of a fluorinated building block like Benzenemethanamine, 3-fluoro-N-pentyl- in MCRs would provide a straightforward method to introduce a fluorophenyl group into a larger molecule, a common strategy in the development of pharmaceuticals and agrochemicals.

Contributions to Fluorinated Organic Materials

The incorporation of fluorine into organic materials can dramatically alter their properties, often imparting desirable characteristics such as thermal stability, chemical resistance, and low surface energy. core.ac.uk Benzenemethanamine, 3-fluoro-N-pentyl- represents a potential precursor for creating such advanced materials.

Primary and secondary amines are fundamental building blocks in the polymer industry, particularly for the synthesis of polyamides, polyimides, and other nitrogen-containing polymers. researchgate.net Benzenemethanamine, 3-fluoro-N-pentyl-, as a secondary amine, could potentially be integrated into polymer backbones. For example, if derivatized to contain two reactive groups (e.g., by modifying the pentyl chain to terminate in a carboxylic acid or another amine), it could undergo step-growth polymerization.

The inclusion of the 3-fluoro-benzyl moiety into the polymer chain would introduce the unique properties of organofluorine compounds. Fluorinated polymers are known for their exceptionally low surface energy, leading to hydrophobic and oleophobic surfaces. researchgate.net They also exhibit high thermal stability and resistance to chemical degradation, making them suitable for high-performance applications.

A key application of specialized molecules like Benzenemethanamine, 3-fluoro-N-pentyl- is in the synthesis of functional monomers for chain-growth polymerization. The secondary amine can be modified to attach a polymerizable group, such as an acrylate (B77674) or methacrylate. The synthesis of fluorinated acrylate monomers is a well-established strategy for creating specialty polymers. researchgate.net

A hypothetical reaction could involve the acylation of the amine with acryloyl chloride to produce N-(3-fluorobenzyl)-N-pentylacrylamide. This monomer could then be copolymerized with other standard monomers (e.g., butyl methacrylate) to create a polymer with tailored properties. researchgate.net The resulting polymer would feature pendant side chains containing the fluorinated aromatic ring and the pentyl group, which could influence the material's surface properties, refractive index, and thermal characteristics.

Applications in Liquid Crystal Technology

Liquid crystals (LCs) are materials that exhibit phases intermediate between solid crystals and isotropic liquids. Their properties are highly dependent on molecular structure. researchgate.net Fluorinated compounds are of paramount importance in modern liquid crystal displays (LCDs) because the high electronegativity of fluorine can significantly alter the dielectric anisotropy and viscosity of the material. aps.org

While Benzenemethanamine, 3-fluoro-N-pentyl- has not been explicitly reported as a liquid crystal, its molecular structure contains the essential features often found in calamitic (rod-shaped) mesogens:

A rigid core: The 3-fluorophenyl group provides a rigid segment.

A polar group: The secondary amine introduces a dipole moment.

A flexible tail: The N-pentyl group acts as a flexible, non-polar alkyl chain.

This combination of a rigid core with a flexible tail is characteristic of molecules that can form nematic or smectic liquid crystal phases. nih.gov The presence of the lateral fluorine atom is particularly significant. Lateral substitution in LC molecules is known to influence mesophase stability and can lead to a reduction in melting point and viscosity, which are critical parameters for display applications. aps.org The compound could potentially be used as a dopant to fine-tune the properties of a host liquid crystal mixture, modifying its switching voltage and response time.

Table 2: Structural Features and Potential Contributions to Liquid Crystal Properties

Structural ComponentFeaturePotential Effect on Material Properties
3-Fluorophenyl GroupRigid, aromatic core with a lateral fluorine atom.Contributes to molecular anisotropy, necessary for LC phase formation. The fluorine atom can increase dielectric anisotropy and modify mesophase stability.
Secondary Amine LinkerPolar, hydrogen-bonding capable group.Influences intermolecular interactions and the overall dipole moment of the molecule, affecting dielectric properties.
N-Pentyl ChainFlexible, non-polar aliphatic tail.Promotes fluidity, lowers melting points, and disrupts perfect crystalline packing, favoring the formation of mesophases. york.ac.uk

Design and Synthesis of Fluorinated Liquid Crystalline Compounds

The synthesis of fluorinated liquid crystals (LCs) is a major focus of materials research due to the unique properties conferred by the fluorine atom, such as modified polarity, enhanced thermal stability, and tailored dielectric anisotropy. tandfonline.comresearchgate.net The incorporation of fluorine into LC structures can be achieved at various positions, including as a lateral substituent on the aromatic core, which is the case for the 3-fluoro-benzylamine precursor of the title compound. rsc.org

The general synthetic approach to liquid crystals often involves the condensation of an amine with an aldehyde or the esterification of a phenol (B47542) with a carboxylic acid to create a central mesogenic core. Benzenemethanamine, 3-fluoro-N-pentyl-, could be synthesized from its precursor, 3-Fluorobenzylamine, via N-alkylation with a pentyl halide (e.g., 1-bromopentane). This intermediate could then be further functionalized. For instance, the amine group could react with an appropriate benzaldehyde (B42025) derivative to form a Schiff base, a common type of liquid crystal.

The synthesis of related fluorinated liquid crystals often starts from fluorinated building blocks. bohrium.comnycu.edu.twbeilstein-journals.org For example, new Schiff base-derived liquid crystals have been synthesized from 4-hydroxy-2-fluorobenzaldehyde and various anilines. bohrium.com Similarly, Benzenemethanamine, 3-fluoro-N-pentyl- could serve as a key intermediate for creating more complex, non-symmetric liquid crystal dimers or calamitic (rod-like) mesogens. tandfonline.com

Influence of Fluorine and N-Pentyl Group on Mesophase Behavior

The specific placement of the fluorine atom and the length of the alkyl chain are critical in determining the mesophase behavior of a liquid crystal. A mesophase is an intermediate state of matter between a solid crystal and an isotropic liquid, and it is the defining characteristic of liquid crystals. wikipedia.org

Influence of the Fluorine Substituent: The introduction of a lateral fluorine atom onto the aromatic core of a potential liquid crystal molecule has several significant effects:

Polarity and Dielectric Anisotropy: Fluorine is the most electronegative element, and its substitution induces a strong dipole moment perpendicular to the main molecular axis. researchgate.netnih.gov This often leads to a modification of the dielectric anisotropy, a key property for display applications. tandfonline.com

Phase Morphology: The introduction of a fluorine atom can drastically change the type of mesophase observed. For instance, in banana-shaped liquid crystals, a lateral fluorine at the 3-position can induce a two-dimensional "B7bis" mesophase instead of a layered "B2" phase. psu.edu

Influence of the N-Pentyl Group: The N-pentyl group is a flexible terminal chain. In liquid crystal design, such alkyl chains are crucial for modulating physical properties:

Mesophase Type and Stability: The length of the terminal alkyl chain significantly influences the type of mesophase and its thermal stability. Generally, increasing the chain length tends to stabilize smectic phases over nematic phases. bohrium.com The pentyl group, being of intermediate length, is common in materials that exhibit nematic phases, such as the well-known 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). aip.orgnih.govresearchgate.net

Lowering Melting Points: Flexible alkyl chains like the pentyl group help to lower the melting point of the compound by disrupting the crystalline packing, which is essential for creating liquid crystals that operate at room temperature. nycu.edu.tw

The combination of the 3-fluoro substituent and the N-pentyl chain in a molecule derived from Benzenemethanamine, 3-fluoro-N-pentyl- would therefore be expected to produce a material with a relatively low melting point and a specific mesophase behavior dictated by the interplay between the steric hindrance and polarity of the fluorine atom and the flexibility of the pentyl chain.

Expected Influence of Structural Groups on Liquid Crystal Properties
Structural FeatureExpected Influence on Mesophase BehaviorReference
3-Fluoro Group (Lateral)Introduces a dipole moment, modifies dielectric anisotropy, can lower melting points by disrupting packing, and may induce or alter mesophase type (e.g., nematic, B7bis). researchgate.netoup.compsu.edu
N-Pentyl Group (Terminal Chain)Lowers melting point, influences mesophase stability. Intermediate length often favors nematic phases but can contribute to the formation of smectic phases in longer molecules. bohrium.comaip.org

Role as a Ligand Precursor in Catalysis (if relevant)

Benzylamine (B48309) and its derivatives are used as ligands in coordination chemistry and as precursors for catalysts. wikipedia.org The nitrogen atom of the amine can coordinate to metal centers, and the benzyl (B1604629) group can be modified to tune the steric and electronic properties of the resulting ligand.

While no specific research detailing the use of Benzenemethanamine, 3-fluoro-N-pentyl- as a ligand precursor was identified, its structure suggests potential applicability. The amine could be used to synthesize more complex chelating ligands. The fluorine substituent could influence the basicity of the nitrogen atom and the stability of the resulting metal complex. The N-pentyl group adds steric bulk, which can be crucial in controlling the selectivity of a catalytic reaction. However, without specific studies, its role in this field remains speculative.

Development of Agrochemical Intermediates

Fluorinated organic molecules are of significant interest in the agrochemical industry due to their enhanced biological activity and metabolic stability. The introduction of fluorine can alter a molecule's lipophilicity and binding affinity to biological targets.

There is no available research that specifically links Benzenemethanamine, 3-fluoro-N-pentyl- to the development of agrochemical intermediates. While fluorinated benzylamines can be valuable building blocks in synthesizing active agrochemical compounds, the specific utility of this N-pentylated variant has not been documented in the reviewed literature. Its potential would depend on its ability to be incorporated into a larger molecule that exhibits desired pesticidal or herbicidal properties.

Future Research Directions and Unexplored Avenues for Benzenemethanamine, 3 Fluoro N Pentyl

Novel Synthetic Methodologies

The development of efficient and selective synthetic routes is paramount for accessing Benzenemethanamine, 3-fluoro-N-pentyl- and its derivatives. Future research could pivot towards more sophisticated and sustainable synthetic strategies.

Chemo- and Regioselective Functionalization

Future synthetic efforts could concentrate on the chemo- and regioselective functionalization of the Benzenemethanamine, 3-fluoro-N-pentyl- scaffold. The aromatic ring presents multiple sites for further substitution, and achieving high selectivity would be a key challenge. Research in this area could explore:

Directed Ortho-Metalation (DoM): Investigation into the use of the N-pentylamino group to direct metalation to the C2 or C4 positions of the benzene (B151609) ring. This would allow for the introduction of a wide range of electrophiles, leading to novel polysubstituted derivatives.

Late-Stage C-H Functionalization: The application of modern C-H activation/functionalization reactions to selectively introduce new substituents onto the benzene ring or even the N-pentyl chain. This approach avoids the need for pre-functionalized starting materials. A new strategy for preparing CF3-containing multi-substituted benzene compounds through an amine-catalyzed reaction under metal-free conditions has been developed, which could be adapted. rsc.org

A hypothetical comparison of different regioselective functionalization strategies is presented in Table 1.

Table 1: Hypothetical Regioselective Functionalization Strategies

Strategy Target Position Potential Reagents Anticipated Challenges
Directed Ortho-Metalation C2, C4 n-BuLi/TMEDA, LDA Competitive lithiation, steric hindrance

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly important in modern organic synthesis. Future research should aim to develop more environmentally benign methods for the synthesis of Benzenemethanamine, 3-fluoro-N-pentyl-.

Catalytic N-Alkylation: Moving away from traditional reductive amination or the use of alkyl halides, research could focus on the catalytic N-alkylation of 3-fluorobenzylamine (B89504) with pentanol (B124592) or other pentyl sources. This "borrowing hydrogen" or "hydrogen autotransfer" methodology generates water as the only byproduct. acs.orgresearchgate.netnih.gov The use of earth-abundant metal catalysts, such as those based on nickel or iron, would be a key aspect of this research. acs.org

Flow Chemistry: The synthesis could be adapted to a continuous flow process. This offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purities.

Advanced Mechanistic Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of Benzenemethanamine, 3-fluoro-N-pentyl- is crucial for process optimization and the development of new transformations.

Real-time Spectroscopic Monitoring of Reactions

The application of in-situ spectroscopic techniques can provide invaluable insights into reaction kinetics and the identification of transient intermediates.

FlowNMR Spectroscopy: The use of high-resolution FlowNMR spectroscopy could allow for the non-invasive, real-time monitoring of the N-alkylation reaction to form Benzenemethanamine, 3-fluoro-N-pentyl-. rsc.org This would enable the precise determination of reaction rates and the detection of any intermediate imine species.

In-situ IR/Raman Spectroscopy: These techniques can be used to track the concentration of reactants, products, and key functional groups throughout the reaction, providing complementary data to NMR studies. researchgate.net

Table 2: Proposed Spectroscopic Methods for Real-time Monitoring

Spectroscopic Technique Information Gained Potential Experimental Setup
FlowNMR Reaction kinetics, intermediate identification Continuous flow reactor coupled to an NMR spectrometer
In-situ FT-IR Concentration profiles of key species ReactIR probe immersed in the reaction vessel

Detailed Kinetic and Thermodynamic Analyses

A comprehensive understanding of the reaction energetics is essential for rational process design.

Kinetic Studies: Detailed kinetic studies under various conditions (temperature, concentration, catalyst loading) would allow for the elucidation of the reaction rate law. This information is critical for optimizing reaction conditions and scaling up the synthesis.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction pathway, calculate the energies of transition states and intermediates, and rationalize the observed regioselectivity in functionalization reactions. This can provide a theoretical framework to complement experimental findings.

Expansion of Synthetic Utility

Future research should not only focus on the synthesis of Benzenemethanamine, 3-fluoro-N-pentyl- itself but also on its application as a building block in the synthesis of more complex and potentially valuable molecules.

Synthesis of Biologically Active Compounds: The scaffold of Benzenemethanamine, 3-fluoro-N-pentyl- could be elaborated to synthesize libraries of novel compounds for biological screening. The fluorine atom can modulate properties such as lipophilicity and metabolic stability, which are important in drug design.

Development of Novel Ligands: The nitrogen atom can act as a coordination site for metal ions. By introducing additional ligating groups through the functionalization strategies described in section 7.1.1, novel ligands for catalysis or materials science could be developed.

Asymmetric Transformations: The development of chiral versions of this compound through asymmetric synthesis or resolution could open up avenues for its use in stereoselective synthesis.

The continued investigation into the chemistry of Benzenemethanamine, 3-fluoro-N-pentyl- holds significant promise for advancing our understanding of fluorinated compounds and for the development of new synthetic methodologies and functional molecules.

Exploration of New Reaction Classes and Transformations

The future of organic synthesis lies in the development of efficient, selective, and sustainable reaction methodologies. For Benzenemethanamine, 3-fluoro-N-pentyl-, significant research opportunities exist in exploring novel transformations that can lead to a diverse array of derivatives with unique properties.

A primary research direction would be the development of novel catalytic C-H activation reactions. The aromatic ring of the 3-fluorobenzyl moiety presents several C-H bonds that could be targeted for functionalization. Transition-metal catalysis, employing metals such as palladium, rhodium, or iridium, could enable the direct introduction of functional groups at positions ortho or meta to the existing substituents. Such transformations would bypass the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules.

Furthermore, the development of innovative methods for the late-stage functionalization of the N-pentyl group is a compelling area of research. This could involve exploring enzymatic catalysis or photoredox catalysis to achieve selective oxidation or amination at specific positions along the alkyl chain, creating new chiral centers and expanding the molecular diversity of the accessible derivatives.

Development of New Functional Materials

The unique combination of a fluorinated aromatic ring and a flexible alkyl chain in Benzenemethanamine, 3-fluoro-N-pentyl- makes it an intriguing building block for the creation of new functional materials.

One promising avenue is its incorporation into novel polymer architectures. As a monomer or a functional additive, it could be integrated into polymers such as polyamides, polyimides, or polyesters. The presence of the fluorine atom could impart desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific dielectric properties. Research in this area would focus on the synthesis and characterization of these new polymers, evaluating their performance in applications ranging from high-performance plastics to advanced coatings.

Another area of interest is the development of self-assembling systems. The amphiphilic nature of the molecule, with its polar amine head and nonpolar pentyl tail, suggests the potential for forming organized structures such as micelles or vesicles in solution. The fluorine substitution could influence the packing and stability of these assemblies. Investigating the self-assembly behavior of Benzenemethanamine, 3-fluoro-N-pentyl- and its derivatives could lead to new systems for drug delivery or nanomaterial synthesis.

Interdisciplinary Research Opportunities

The potential applications of Benzenemethanamine, 3-fluoro-N-pentyl- extend beyond traditional chemistry into interdisciplinary fields such as medicinal chemistry and materials science.

In medicinal chemistry, the 3-fluorobenzylamine scaffold is a common motif in bioactive molecules. The introduction of an N-pentyl group could modulate the lipophilicity and membrane permeability of potential drug candidates. Future research could involve the synthesis of a library of analogs and their screening for various biological activities. For instance, fluorinated benzylamines have been investigated for their potential as enzyme inhibitors or receptor ligands.

In materials science, the compound could be explored as a corrosion inhibitor. The amine functionality can adsorb onto metal surfaces, while the hydrophobic pentyl chain and the electron-withdrawing fluorine atom could create a protective barrier against corrosive agents. Research would involve electrochemical studies and surface analysis to evaluate its efficacy in protecting various metals and alloys.

Computational Design and Optimization for Specific Chemical Properties

Computational chemistry offers powerful tools for predicting the properties of novel compounds and guiding experimental research. For Benzenemethanamine, 3-fluoro-N-pentyl-, computational studies can play a crucial role in designing derivatives with tailored properties.

Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as conformational preferences, electronic structure, and reactivity. This information can guide the design of new synthetic targets and help in understanding the outcomes of planned reactions. For example, DFT could be used to calculate the bond dissociation energies of the C-H bonds to predict the most likely sites for radical functionalization.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies represent another important computational avenue. By systematically modifying the structure of Benzenemethanamine, 3-fluoro-N-pentyl- in silico and calculating relevant descriptors, models can be built to correlate these descriptors with specific activities or properties. This approach can accelerate the discovery of derivatives with optimized characteristics, such as enhanced biological activity or improved material performance, by prioritizing the synthesis of the most promising candidates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-fluoro-N-pentyl-benzenemethanamine?

  • Methodological Answer : The compound can be synthesized via reductive amination using 3-fluorobenzaldehyde and pentylamine, followed by catalytic hydrogenation. Alternatively, nucleophilic substitution on a fluorinated benzyl halide intermediate with pentylamine may be employed. Reaction optimization (e.g., solvent selection, temperature control) is critical to minimize side products like over-alkylation . Cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce the fluorine substituent at the meta-position of the benzene ring using fluorinated boronic acids .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the pentyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and fluorine-induced deshielding in the aromatic region .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., via ESI-TOF) .
  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, and F percentages against theoretical values .

Q. What safety protocols are essential for handling 3-fluoro-N-pentyl-benzenemethanamine?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Refer to safety data sheets (SDS) for halogenated amines, which highlight risks of acute toxicity and recommend spill-neutralization protocols using activated carbon .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validate techniques : Combine NMR, IR (e.g., C-F stretch at 1100–1250 cm⁻¹ ), and X-ray crystallography (if crystals are obtainable) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Database alignment : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook ) to identify anomalies caused by solvent effects or impurities.

Q. What strategies optimize yield in multi-step syntheses involving fluorinated intermediates?

  • Methodological Answer :

  • Fluorine-directed regioselectivity : Leverage fluorine’s electron-withdrawing effects to control reaction sites during aromatic substitution .
  • Catalytic systems : Use Pd/C or Raney nickel for efficient reductive amination .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) to isolate high-purity product .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Perform in silico studies using software like AutoDock Vina to predict binding affinities to target proteins (e.g., GPCRs) .
  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics .
  • Metabolic stability : Assess hepatic microsomal stability via LC-MS to identify potential metabolic liabilities .

Q. What analytical methods are suitable for studying degradation products under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
  • LC-MS/MS : Identify degradation products (e.g., dealkylated amines or fluorophenol derivatives) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Data Contradiction Analysis

Q. How to address inconsistencies between computational predictions and experimental results in fluorine NMR shifts?

  • Methodological Answer :

  • Solvent effects : Account for deuterated solvent influences (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .
  • Conformational analysis : Use molecular dynamics simulations to explore rotamer populations affecting NMR peak splitting .
  • Experimental replication : Repeat NMR under standardized conditions (e.g., 500 MHz, 25°C) and compare with literature values for analogous fluorinated amines .

Tables for Key Data

Property Method Expected Outcome Reference
Melting PointDSC80–85°C (decomposition)
LogP (lipophilicity)HPLC (C18 column)~3.5 (indicative of moderate blood-brain barrier penetration)
C-F Bond StretchingFT-IR1120–1180 cm⁻¹
Solubility in WaterGravimetric analysis<1 mg/mL (hydrophobic nature)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanamine, 3-fluoro-N-pentyl-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, 3-fluoro-N-pentyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.